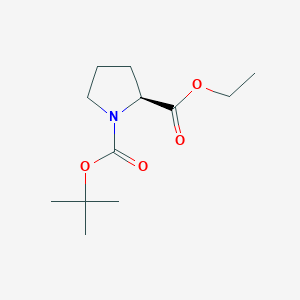

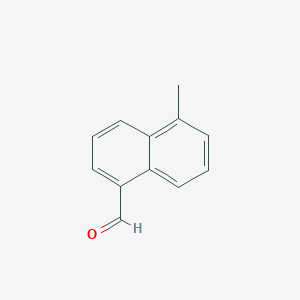

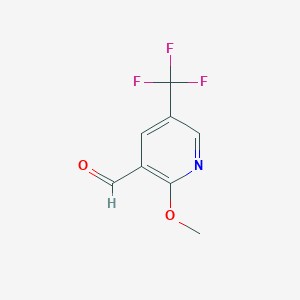

![molecular formula C13H11N3 B178492 1-benzyl-1H-imidazo[4,5-b]pyridine CAS No. 105942-43-6](/img/structure/B178492.png)

1-benzyl-1H-imidazo[4,5-b]pyridine

Übersicht

Beschreibung

“1-benzyl-1H-imidazo[4,5-b]pyridine” belongs to the class of organic compounds known as imidazo[4,5-b]pyridines. These are organic heterocyclic compounds containing an imidazo[4,5-b]pyridine ring system . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of “1-benzyl-1H-imidazo[4,5-b]pyridine” involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo [4,5-b]pyridine . The reaction of the latter compound with a series of halogenated derivatives under conditions of phase transfer catalysis solid–liquid (CTP) allows the isolation of the expected regioisomers compounds .

Molecular Structure Analysis

The imidazopyridines comprised an imidazole ring fused with a pyridine moiety. The group contains compounds with different biological activity . The structures of synthesized compounds were elucidated on the basis of different spectral data (1H NMR, 13C NMR), X-Ray diffraction and theoretical study using the DFT method .

Chemical Reactions Analysis

The alkylation reaction of “1-benzyl-1H-imidazo[4,5-b]pyridine” gives, each time, two regioisomers, N3 and N4; in the case of ethyl bromoactate, the reaction gives, at the same time, the three N1, N3 and N4 regioisomers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- A new imidazo[4,5-b]pyridin-5-one was prepared from 4(5)-nitro-1H-imidazole, involving vicarious nucleophilic substitution and Knoevenagel condensation, leading to ethyl 1-benzyl-5-oxo-4,5-dihydro-1H-imidazo[4,5-b]pyridine-6-carboxylate (Vanelle et al., 2004).

- An expedient route for synthesizing 1H-Benzimidazoles and 1H-Imidazo[4,5-b]pyridines was developed, involving the reaction of N-(1-chloro-alkyl)pyridinium chlorides with amines (Eynde et al., 2010).

Biological Applications

- A series of imidazo[4,5-b]pyridine benzohydrazones showed promising antiglycation and antioxidant activities, useful in inhibiting glycation activity (Taha et al., 2015).

- Imidazo[1,5-a]pyridine-based fluorescent probes have been developed for studying membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno et al., 2022).

- Regioselective N-alkylation of imidazo[4,5-b]pyridine-4-oxide derivatives was studied for potential applications in synthesis and pharmaceuticals (Zeinyeh et al., 2009).

Antimicrobial and Antiviral Activities

- Synthesized 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives demonstrated in-vitro antimicrobial activity against various bacterial and fungal pathogens (Mallemula et al., 2015).

- Certain 2,5-disubstituted imidazo[4,5-c]pyridines exhibited potent anti-hepatitis C virus activity (Puerstinger et al., 2007).

Zukünftige Richtungen

The imidazopyridines have shown a broad range of chemical and biological properties, foregrounding their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . Therefore, the future directions for “1-benzyl-1H-imidazo[4,5-b]pyridine” could involve further exploration of its potential therapeutic applications and the development of new synthetic methods.

Eigenschaften

IUPAC Name |

1-benzylimidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c1-2-5-11(6-3-1)9-16-10-15-13-12(16)7-4-8-14-13/h1-8,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFFRONGQSRICB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC3=C2C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437509 | |

| Record name | 1-benzyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-1H-imidazo[4,5-b]pyridine | |

CAS RN |

105942-43-6 | |

| Record name | 1-benzyl-1H-imidazo[4,5-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

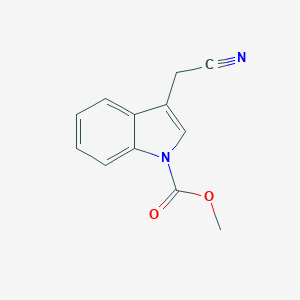

![Furo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B178428.png)

![Spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B178442.png)